

# Avotaciclib clinical trial NCT03579836

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

[Get Quote](#)

## Drug Profile: Avotaciclib (BEY1107)

The table below summarizes the core characteristics of **Avotaciclib** as an investigational compound [1] [2].

| Attribute                      | Description                                                                                               |
|--------------------------------|-----------------------------------------------------------------------------------------------------------|
| Code Name                      | BEY1107                                                                                                   |
| Modality                       | Small Molecule                                                                                            |
| Primary Target                 | Cyclin-dependent kinase 1 (CDK1) [1]                                                                      |
| Molecular Formula              | C <sub>13</sub> H <sub>11</sub> N <sub>7</sub> O [1]                                                      |
| Molecular Weight               | 281.27 g/mol [2]                                                                                          |
| Mechanism of Action            | Orally active CDK1 inhibitor; inhibits tumor cell proliferation and induces apoptosis [2]                 |
| Related Indications (Research) | Pancreatic cancer, non-small cell lung cancer (NSCLC), glioblastoma, metastatic colorectal cancer [1] [2] |

## Clinical Trial Overview: NCT03579836

This table outlines the known design and status of the clinical trial evaluating **Avotaciclilb** [1].

| Trial Element      | Description                                                                                                                   |
|--------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Official Title     | Evaluation of Safety and Efficacy of BEY1107 in Monotherapy and in Gemcitabine Combination in Patients With Pancreatic Cancer |
| Phase              | Phase 1                                                                                                                       |
| Status             | <b>Recruiting</b> (as per data in search results)                                                                             |
| Study Focus        | Safety, Tolerability, and Efficacy                                                                                            |
| Patient Population | Patients with Locally Advanced or Metastatic Pancreatic Cancer                                                                |

| **Study Arms** | 1. **Avotaciclilb** Monotherapy 2. **Avotaciclilb** in Combination with Gemcitabine |

## The Rationale for Targeting CDK1 in Pancreatic Cancer

CDK1 is a central regulator of cell cycle progression, and its overexpression is a common feature in many cancers. The diagram below illustrates its pivotal role and the logical foundation for its therapeutic inhibition.



[Click to download full resolution via product page](#)

The scientific rationale for targeting CDK1 is supported by the following evidence:

- **Central Role in Cell Cycle:** CDK1 is the only CDK in mammals that is essential for driving the G2/M phase transition and mitotic entry [3].
- **Overexpression in Cancer:** CDK1 is significantly upregulated in a majority of cancerous tissues compared to normal tissues. High CDK1 expression is closely correlated with poorer survival probabilities in multiple cancer types [3].
- **Preclinical Evidence for Avotaciclib:** In vitro studies show that **Avotaciclib** inhibits proliferation and induces apoptosis in radiotherapy-resistant non-small cell lung cancer cell lines [2].

## Accessing Future Trial Results and Further Research

Since the results for NCT03579836 are not yet available, you can monitor its status on official clinical trial registries like **ClinicalTrials.gov** (identifier NCT03579836) [1]. For background research, the following areas in the provided search results may be useful:

- **Pancreatic Cancer Treatment Landscape:** The review articles discuss the high unmet need and the current state of targeted therapies in pancreatic cancer, providing context for the development of drugs like **Avotaciclib** [4] [5].

- **CDK4/6 Inhibitors in Oncology:** While not targeting CDK1, the clinical success of CDK4/6 inhibitors like abemaciclib in breast cancer validates the general approach of targeting cell cycle kinases for cancer therapy [6] [7].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Avotaciclib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Avotaciclib (BEY1107) | CDK1 Inhibitor | MedChemExpress [medchemexpress.com]
3. Targeting CDK1 in cancer: mechanisms and implications [nature.com]
4. The State-of-the-Art of Phase II/III Clinical Trials for Targeted ... [pmc.ncbi.nlm.nih.gov]
5. The State-of-the-Art of Phase II/III Clinical Trials for ... [mdpi.com]
6. Prospective Cohort Study of Combination Therapy With ... - PMC [pmc.ncbi.nlm.nih.gov]
7. Abemaciclib in combination with therapies for patients ... [providence.elsevierpure.com]

To cite this document: Smolecule. [Avotaciclib clinical trial NCT03579836]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3612582#avotaciclib-clinical-trial-nct03579836>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)